3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has garnered interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , a type of topoisomerase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria . This compound is also a functionalized cereblon ligand, which is used in the development of Thalidomide-based PROTACs .
Mode of Action
This compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . It is also intended to have activity against current quinolone-resistant bacterial strains . The compound is amenable for linker attachment via reductive amination, which is a key step in the development of protein degrader libraries .
Biochemical Pathways
The compound’s interaction with DNA gyrase can affect the DNA replication process in bacteria, leading to their death . This makes it a potent antibacterial agent. Moreover, the thiazolidinedione moiety of the compound is aimed to include additional anti-pathogenicity by preventing biofilm formation .
Pharmacokinetics
These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and potentially improve the compound’s bioavailability .
Result of Action
The compound shows promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . This suggests that it could be effective in treating a variety of bacterial infections.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of biofilms can impact the compound’s antibacterial activity. The compound’s design includes features intended to counteract this, such as the ability to prevent biofilm formation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of PPTD are not fully understood yet. It is known that the thiazolidinedione moiety in PPTD is intended to include additional anti-pathogenicity by preventing biofilm formation
Molecular Mechanism
The molecular mechanism of PPTD is not fully understood. It is known that the thiazolidinedione moiety in PPTD is intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with a piperidine derivative. One common method includes the Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes under microwave irradiation . The reaction conditions often involve the use of a base, such as piperidine, and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored for its anti-diabetic effects by improving insulin sensitivity.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.
Pioglitazone: Similar to rosiglitazone, used for managing diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione stands out due to its unique combination of a piperidine ring and a thiazolidinedione moiety, which may confer additional biological activities and improved pharmacokinetic properties compared to other thiazolidinediones .
Properties
IUPAC Name |
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(23-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-24-17(19)22/h2-6,12-13H,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDYDTHGZBTLSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)CSC2=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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